1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been shown to target microtubules and their component protein, tubulin , which play a crucial role in cell division and are a common target for anticancer agents .
Mode of Action
This causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle, particularly causing cell cycle arrest at the s phase .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting with the preparation of the benzodioxole and pyrrolidine precursors. One common synthetic route includes the following steps :
Preparation of Benzodioxole Precursor: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Coupling Reaction: The benzodioxole and pyrrolidine precursors are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or pyrrolidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid can be compared with other similar compounds, such as:
1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and may exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring may have similar chemical properties and applications.
Indole Derivatives: Indole-containing compounds are structurally related and often studied for their biological activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylcarbamoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-12(17)9-2-1-5-15(9)13(18)14-8-3-4-10-11(6-8)20-7-19-10/h3-4,6,9H,1-2,5,7H2,(H,14,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYXNJOXGLMEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.